molecular formula C20H19Cl2NO3 B085585 Benzmalecene CAS No. 148-07-2

Benzmalecene

Cat. No. B085585
CAS RN: 148-07-2
M. Wt: 392.3 g/mol
InChI Key: NKPCAAMLVDTZOB-KHPPLWFESA-N
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Description

Benzmalecene is a Krebs cycle inhibitor . It inhibits the active absorption of taurocholate by the small intestine both in vivo and in vitro .


Molecular Structure Analysis

The molecular weight of Benzmalecene is 392.28 and its formula is C20H19Cl2NO3 . It has a complex structure that includes multiple functional groups .


Chemical Reactions Analysis

Benzmalecene is a Krebs cycle inhibitor . The Krebs cycle is a series of chemical reactions used by all aerobic organisms to release stored energy. By inhibiting this cycle, Benzmalecene can affect various biological processes .

Scientific Research Applications

  • Hypocholesteremic Effect in Humans : Benzmalecene, administered in doses of 0.5-1.0 g/day, showed a significant decrease in serum total cholesterol levels in patients, averaging an 18% reduction. However, it also caused decreases in serum alkaline phosphatase and cholesterol ester levels, and some cases of eosinophilia, suggesting potential toxicity at these doses (Bergen, Van Itallie, & Sebrell, 1960).

  • Inhibition of Nutrient Absorption : Benzmalecene inhibits the active absorption of taurocholate by the small intestine, affecting both the hypocholesterolemic properties and the transport of other substances like sugar and tyrosine. Its impact on the Krebs cycle was also noted (Lack & Weiner, 1963).

  • Reduction in Plasma Cholesterol in Animals : In rats, oral administration of Benzmalecene resulted in a significant reduction in plasma cholesterol. This effect was attributed to the non-competitive inhibition of cholesterol synthesis by rat liver homogenates (Huff & Gilfillan, 1960).

  • Effect on Serum Lipids and Lipoproteins : Benzmalecene can alter serum lipids by reducing serum cholesterol concentrations and affecting the cholesterol and phospholipid content of various lipoproteins. However, it may also increase low-density lipoprotein lipids, potentially impacting atherogenesis (Furman, Howard, Norcia, & Robinson, 1960).

  • Antimicrobial Effects : Benzmalecene and similar hypocholesterolemic compounds have been observed to inhibit the multiplication of bacteria, protozoa, algae, and certain fungi. The presence of certain lipids like oleic acid can counteract this inhibition (Aaronson, 1965; Aaronson, 1971).

  • Influence on Free Fatty Acid Metabolism : Studies on rats showed that benzmalecene increased the oxidation of palmitic acid, which could partly account for its hypolipemic effect. This suggests a broader metabolic impact beyond cholesterol synthesis (Mishkel & Webb, 1967).

  • Combined Effects with Other Compounds : In studies involving cockerels and dogs, benzmalecene combined with other cholesterol-lowering agents like cholestyramine resin showed additive effects in reducing plasma cholesterol levels (Tennent, Kuron, Zanetti, & Ott, 1961).

Mechanism of Action

The mechanism of action of Benzmalecene involves the inhibition of the Krebs cycle . It specifically inhibits the active absorption of taurocholate by the small intestine .

properties

IUPAC Name

(Z)-4-[3,4-bis(4-chlorophenyl)butan-2-ylamino]-4-oxobut-2-enoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19Cl2NO3/c1-13(23-19(24)10-11-20(25)26)18(15-4-8-17(22)9-5-15)12-14-2-6-16(21)7-3-14/h2-11,13,18H,12H2,1H3,(H,23,24)(H,25,26)/b11-10-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NKPCAAMLVDTZOB-KHPPLWFESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(CC1=CC=C(C=C1)Cl)C2=CC=C(C=C2)Cl)NC(=O)C=CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C(CC1=CC=C(C=C1)Cl)C2=CC=C(C=C2)Cl)NC(=O)/C=C\C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19Cl2NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001043100
Record name Benzmalecene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001043100
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

392.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Benzmalecene

CAS RN

148-07-2
Record name Benzmalecene [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000148072
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Benzmalecene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001043100
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name BENZMALECENE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6ET4K804XA
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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